molecular formula C21H28N6O4 B10813044 7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B10813044
M. Wt: 428.5 g/mol
InChI Key: GKMJGGXYFVURNX-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Biological Activity

7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that exhibits potential biological activities due to its unique molecular structure. This compound features a purine core, which is integral to various biological processes, particularly in the context of nucleic acids and signaling pathways. Its structural components, including an ethoxyethyl group and a piperazine moiety with a methoxyphenyl substituent, suggest diverse pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C23H33N6O4C_{23}H_{33}N_6O_4, with a molecular weight of approximately 457.5 g/mol. The following table summarizes key structural features:

Property Details
Molecular Formula C23H33N6O4
Molecular Weight 457.5 g/mol
CAS Number 838903-52-9

This compound's biological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that similar piperazine derivatives can act as agonists at these receptors, influencing neurotransmission and potentially offering therapeutic effects for anxiety and depression disorders .

Biological Activity

  • Serotonergic Activity :
    • The compound has shown potential as a 5-HT1A receptor agonist. Studies indicate that compounds with similar structures can exhibit EC50 values comparable to serotonin itself, thus modulating cAMP formation and influencing downstream signaling pathways .
  • Antidepressant Effects :
    • Given its serotonergic activity, there is potential for this compound to exhibit antidepressant-like effects in animal models. Compounds that act on the 5-HT1A receptor are often investigated for their ability to alleviate symptoms of depression and anxiety.
  • Antitumor Potential :
    • Some studies suggest that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve interference with nucleic acid synthesis or modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Piperazine Derivatives : A study evaluated the effects of various piperazine derivatives on the 5-HT1A receptor in vitro, demonstrating significant agonistic properties that could be extrapolated to predict the activity of our compound .
  • Antitumor Activity Assessment : Research conducted on structurally related purine derivatives indicated notable cytotoxicity against human cancer cell lines, suggesting that our compound may also possess similar properties .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with other related compounds:

Compound Name Key Features Biological Activity
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)Enhanced lipophilicity due to halogensPotentially improved receptor binding
7-benzyl-8-(3-(4-methoxyphenyl)piperazin-1-yl)Benzyl group instead of ethoxyethylDifferent pharmacokinetic properties
1,3-dimethyl-7-benzyl-8-piperazin-1-ylpurineLacks ethoxyethyl groupSimpler structure may lead to different effects

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-4-31-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJGGXYFVURNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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